The synthesis of Delta9-THC-C8 primarily involves the following methods:
Technical details regarding the synthesis include:
Delta9-THC-C8 has a molecular formula of and a molecular weight of approximately 360.57 g/mol. Its structure features a tricyclic terpenoid framework similar to that of other tetrahydrocannabinols but with a distinct double bond configuration. The double bond in Delta9-THC-C8 is located between the ninth and tenth carbon atoms in its structure, differentiating it from other cannabinoids like Delta8-Tetrahydrocannabinol, which has a double bond between the eighth and ninth carbons .
Delta9-THC-C8 can undergo various chemical reactions typical of cannabinoids, including:
Technical details about these reactions include:
Delta9-THC-C8 exerts its effects primarily through interaction with cannabinoid receptors CB1 and CB2 in the human body. It acts as a partial agonist at these receptors, similar to Delta9-Tetrahydrocannabinol but with differing potency levels.
Following ingestion, Delta9-THC-C8 undergoes metabolic conversion via hepatic cytochrome P450 enzymes into active metabolites, which contribute to its pharmacological effects .
Delta9-THC-C8 possesses several notable physical and chemical properties:
Delta9-THC-C8 has garnered interest in various scientific applications:
Research continues into its efficacy compared to other cannabinoids like Delta9-Tetrahydrocannabinol and Delta8-Tetrahydrocannabinol, particularly focusing on understanding its safety profile and pharmacodynamics .
Cannabidiol (CBD), a major non-psychoactive cannabinoid abundant in industrial hemp (Cannabis sativa L.), serves as the primary biosynthetic precursor for Delta9-THC-C8 production. CBD’s molecular structure features hydroxyl groups at C-1 and C-5 positions and an open-ring terpenoid moiety, enabling acid-mediated cyclization into tetrahydrocannabinol analogs. Unlike Delta9-THC, CBD lacks affinity for CB1 receptors, making it an ideal starting material for controlled psychoactive cannabinoid synthesis [2] [8]. Under physiological conditions, CBD does not spontaneously convert to Delta9-THC in humans, as confirmed by clinical studies monitoring metabolite profiles after oral CBD administration [2]. However, in vitro chemical processes leverage CBD’s labile structure for targeted isomerization. Industrial-scale production typically utilizes purified CBD isolates (>99%) derived from hemp extraction, capitalizing on the 2018 U.S. Farm Bill’s legalization of hemp-derived cannabinoids [3] [9].
The conversion of CBD to Delta9-THC-C8 relies on Brønsted or Lewis acid catalysts that protonate CBD’s isoprenyl group, initiating electrophilic cyclization. p-Toluenesulfonic acid (pTSA) in refluxing toluene (110°C) predominantly yields Delta8-THC via Δ9-CBD isomerization to Δ8-CBD, followed by ring closure (Table 1) [6]. In contrast, boron trifluoride etherate (BF₃·Et₂O) in dichloromethane at 0°C favors Delta9-THC formation (66.7%) through tertiary carbenium ion intermediates [6]. Molecular modeling reveals that pTSA’s dimerization under dry conditions reduces catalytic availability, slowing Delta9-THC-C8 formation, while BF₃’s monomeric nature enhances Delta9 selectivity [6]. Side reactions include dehydration to olivetol or Δ10-THC, with dichloromethane or toluene solvents often introducing halogenated or aromatic residues [3] [9]. Impurity profiles vary significantly with catalyst choice, temperature, and reaction duration, necessitating stringent purification.
Table 1: Catalyst Impact on CBD Cyclization Product Distribution
Catalyst | Solvent | Temperature | Primary Product | Yield (%) | Key Byproducts |
---|---|---|---|---|---|
pTSA | Toluene | 110°C | Δ8-THC | 84–86 | Δ9-THC, olivetol |
BF₃·Et₂O | CH₂Cl₂ | 0°C | Δ9-THC | 66.7 | iso-THC (27%), Δ8-THC |
Delta9-THC-C8 synthesis requires precise control to minimize undesired isomers. A two-step approach first isomerizes CBD to Delta8- or Delta9-THC, followed by side-chain modification. In the initial cyclization, catalysts like indium(III) triflate or trimethylsilyl triflate enhance Delta9-THC-C8 selectivity by stabilizing carbocation transition states [7] [10]. Subsequent alkylation extends the pentyl side chain to octyl using Friedel-Crafts acylation, though this risks terpenoid degradation [1] [5]. Single-step protocols employing hydrochloric acid or sulfuric acid in nonpolar solvents (e.g., heptane) achieve direct cyclization but generate complex byproduct suites, including 9α- and 9β-hydroxyhexahydrocannabinols (HHC) [3] [10]. Advanced systems now integrate continuous-flow reactors for improved temperature modulation and reduced reaction times (e.g., 60–90 minutes vs. 24 hours batchwise) [7]. These systems yield Delta9-THC-C8 concentrations >95% but require HPLC-UV or GC-MS for real-time monitoring to prevent over-reaction to cannabinol (CBN) [4] [5].
Table 2: Common Impurities in Synthetic Delta9-THC-C8
Impurity | Origin | Detection Method | Relative Abundance (%) |
---|---|---|---|
Δ8-THC | CBD isomerization side product | GC-MS, HPLC-UV | 5–15 |
9β-OH-HHC | Acidic over-reduction | LC-QTOF-MS | 1–8 |
Olivetol | Dehydroxylation | NMR, FT-IR | 0.5–3 |
Residual toluene | Incomplete solvent removal | Headspace GC-FID | Variable |
Post-synthesis purification remains a critical bottleneck due to structural similarities between Delta9-THC-C8 and byproducts like Delta8-THC or HHC isomers. Silica gel chromatography with stepwise elution (e.g., hexane → ethyl acetate) partially resolves these but suffers from low throughput [7] [10]. Industrial-scale countercurrent chromatography improves separation but retains chlorinated solvents (e.g., chloroform), posing contamination risks [7]. Distillation under reduced pressure (0.05 mmHg, 157–160°C) effectively isolates Delta9-THC-C8 as a colorless oil but degrades thermolabile impurities like terpenoids [8]. Residual solvent management is equally challenging: The U.S. Food and Drug Administration (FDA) reports dichloromethane, toluene, and heptane as common contaminants in commercial cannabinoid products due to inadequate post-reaction stripping [9]. Current protocols employ rotary evaporation coupled with nitrogen sparging, yet gas chromatography-flame ionization detection (GC-FID) often reveals solvent levels exceeding 50 ppm [3] [9]. Solid-phase extraction (SPE) using C18-modified silica reduces solvents to <10 ppm but may adsorb 15–20% of target cannabinoids [5] [10].
Table 3: Analytical Methods for Delta9-THC-C8 Purification Assessment
Technique | Target Analytes | Detection Limit | Throughput |
---|---|---|---|
GC-MS | Residual solvents, Δ8/Δ9 isomers | 0.1 ppm (solvents) | Moderate |
HPLC-PDA | Cannabinoid purity | 0.05% (w/w) | High |
HS-GC-FID | Volatile organics | 2 ppm | High |
LC-QTOF-MS | Novel impurities (e.g., HHC) | 0.001 ng/mL | Low |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0